[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
CAS No.: 1354018-71-5
Cat. No.: VC8234891
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid - 1354018-71-5](/images/structure/VC8234891.png)
Specification
CAS No. | 1354018-71-5 |
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Molecular Formula | C11H18N2O3 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid |
Standard InChI | InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16)/t10-/m1/s1 |
Standard InChI Key | DYJCVMZUDGMVLN-SNVBAGLBSA-N |
Isomeric SMILES | CC(=O)N1CC[C@H](C1)N(CC(=O)O)C2CC2 |
SMILES | CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 |
Canonical SMILES | CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 |
Introduction
Chemical Identity and Structural Analysis
The compound is identified by two primary CAS numbers: 1860028-25-6 and 1354018-71-5, which refer to the same chemical entity across different regulatory and commercial databases . Its IUPAC name, 2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid, reflects its stereospecific R-configuration at the pyrrolidine ring’s third carbon. The structure integrates a bicyclic system comprising a five-membered pyrrolidine ring fused with a cyclopropane moiety, linked via an amino-acetic acid backbone.
Key Structural Features:
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Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring, acetylated at the N1 position to modulate electronic and steric properties.
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Cyclopropyl Group: A three-membered hydrocarbon ring bonded to the amino group, introducing strain and potential conformational rigidity.
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Acetic Acid Substituent: A carboxylate group enhances solubility and facilitates interactions with biological targets.
The canonical SMILES representation, CC(=O)N1CCCC@HN(CC(=O)O)C2CC2, encodes its stereochemistry and connectivity .
Property | Value |
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Molecular Formula | |
Molecular Weight | 226.28 g/mol |
IUPAC Name | 2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid |
CAS Numbers | 1860028-25-6, 1354018-71-5 |
SMILES | CC(=O)N1CCCC@HN(CC(=O)O)C2CC2 |
Synthesis and Manufacturing
The synthesis of [((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring. A common approach includes:
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Pyrrolidine Functionalization: Introduction of an acetyl group at the N1 position via nucleophilic acyl substitution using acetyl chloride or acetic anhydride .
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Cyclopropane Coupling: Reaction of the pyrrolidine intermediate with cyclopropylamine under reductive amination conditions to form the cyclopropylamino moiety .
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Acetic Acid Attachment: Alkylation of the secondary amine with bromoacetic acid to yield the final product .
Critical parameters such as temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalyst selection (e.g., palladium or nickel for hydrogenation) influence reaction efficiency . Chiral resolution techniques, including chromatography or enzymatic methods, ensure retention of the R-configuration .
Physicochemical Properties
While comprehensive thermodynamic data remain limited, the compound’s properties can be inferred from its structure:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the acetic acid group, but limited solubility in water .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions owing to the acetyl and ester-like linkages .
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Melting Point: Estimated at 120–140°C based on analogs with similar molecular weights .
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